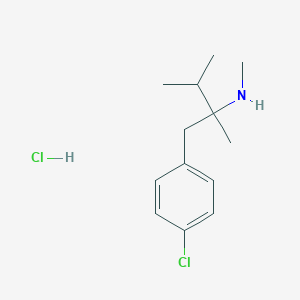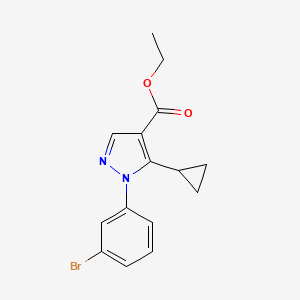![molecular formula C7H11IO5S B13991639 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67890-25-9](/img/structure/B13991639.png)
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is a complex organic compound known for its unique bicyclic structure. This compound features an iodine atom, a methylsulfonyloxy group, and a dioxabicyclo octane framework. It is often used in various chemical reactions due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane typically involves multiple steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a Diels-Alder reaction.
Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Addition of the methylsulfonyloxy group: The methylsulfonyloxy group is added through a sulfonation reaction using methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups.
Reduction reactions: The iodine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
Substitution reactions: Products include azides, nitriles, and thiols.
Oxidation reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction reactions: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its reactivity with various nucleophiles and electrophiles. The iodine atom and the methylsulfonyloxy group are key functional groups that participate in these reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Unique due to its specific functional groups and bicyclic structure.
2-Bromo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a bromine atom instead of iodine.
2-Chloro-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique opportunities for further functionalization.
Propiedades
Número CAS |
67890-25-9 |
|---|---|
Fórmula molecular |
C7H11IO5S |
Peso molecular |
334.13 g/mol |
Nombre IUPAC |
(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3 |
Clave InChI |
UTYFOFZRAKHNAP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1COC2C1OCC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


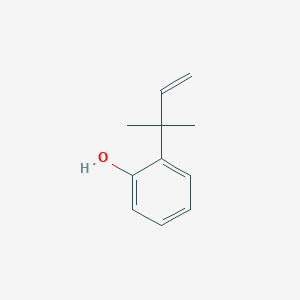
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
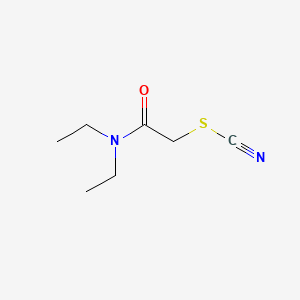
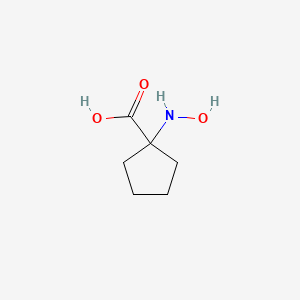
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
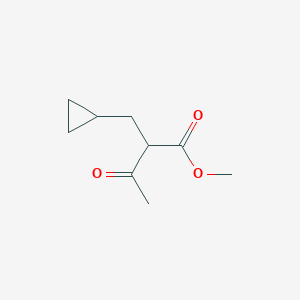
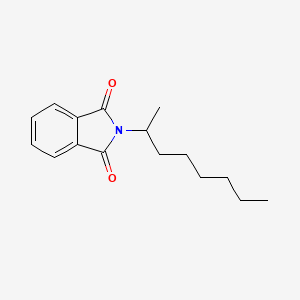
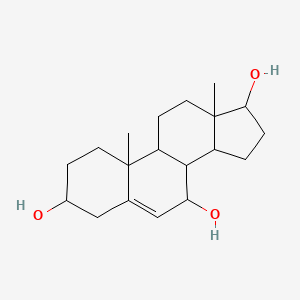
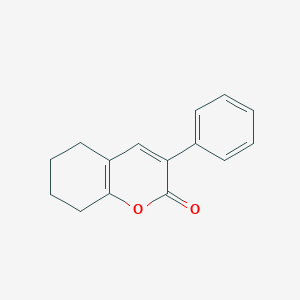
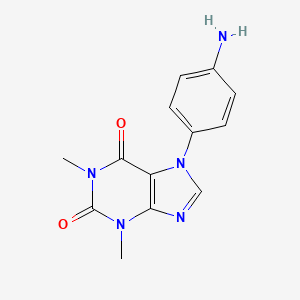
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
